molecular formula C8H17NO2 B13630908 3-Amino-4,5-dimethylhexanoic acid

3-Amino-4,5-dimethylhexanoic acid

Katalognummer: B13630908
Molekulargewicht: 159.23 g/mol
InChI-Schlüssel: JNILHKVTKKZTKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . Its CAS Registry Number is 849488-17-1 . The compound features both an amino and a carboxylic acid functional group, making it a candidate for building more complex molecules in medicinal chemistry research. This amino acid derivative is offered for research and development purposes. It is identified as a constituent in patented research concerning Therapeutic Compositions and Methods using Transforming Growth Factor-beta (TGF-β) mimics . These compositions are investigated for their potential in promoting wound healing and soft tissue augmentation . The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can obtain this compound from various suppliers, with options for global shipping .

Eigenschaften

Molekularformel

C8H17NO2

Molekulargewicht

159.23 g/mol

IUPAC-Name

3-amino-4,5-dimethylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-5(2)6(3)7(9)4-8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)

InChI-Schlüssel

JNILHKVTKKZTKO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C)C(CC(=O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Detailed Synthetic Route Example

A representative preparation route is outlined below, adapted from Ohtaka et al. (2013) and Pelay-Gimeno et al. (2013):

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Synthesis of (R)-2,3-dimethylbutanoic acid Evans’ procedure with oxazolidinones and n-butyl lithium at −78°C Not specified Sets chiral precursor
2 Formation of α-amino-β-keto ester intermediate Coupling with appropriate protecting groups Not specified Prepares substrate for hydrogenation
3 Asymmetric hydrogenation [RuCl2(C6H6)]2 catalyst, (R)-BINAP ligand, H2 (100 atm), DCM solvent, 50°C, 72 h Up to 76% (two steps) Achieves anti-selective diastereoselectivity (dra up to 95:5)
4 Conversion to acetonide protecting group 2,2-dimethoxypropane, BF3·OEt2, DCM, room temperature Quantitative Protects diol for further manipulation
5 Acid hydrolysis Refluxing 6 M HCl 94% Releases free amino acid with confirmed stereochemistry
6 Final Fmoc protection (for peptide synthesis) Fmoc-Cl, base 15% overall yield after multiple steps Prepares building block for solid-phase peptide synthesis

This route emphasizes the importance of stereocontrol during hydrogenation and the use of protecting groups to manage functional group compatibility.

Reaction Conditions and Catalysts

  • Catalysts: Ruthenium complexes such as [RuCl2(C6H6)]2 combined with chiral phosphine ligands like (R)-BINAP are commonly employed for asymmetric hydrogenation.
  • Hydrogen Pressure: High hydrogen pressures (up to 100 atm) are used to drive the hydrogenation to completion.
  • Temperature: Moderate temperatures (~50°C) favor good yields and stereoselectivity.
  • Protecting Groups: Boc (tert-butoxycarbonyl), Fmoc (fluorenylmethyloxycarbonyl), and acetonide groups protect amino and hydroxyl functionalities during multi-step synthesis.
  • Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are typical solvents used under anhydrous conditions.

Analysis of Preparation Methods

Diastereoselectivity and Enantiomeric Purity

The asymmetric hydrogenation step is critical for achieving the desired stereochemical outcome. Table 1 below summarizes results from hydrogenation experiments:

Entry Catalyst System Temp. (°C) Time (h) Diastereomeric Ratio (dra) Yield (%)
1 [RuCl2(C6H6)]2 (3 mol%), (R)-BINAP (6 mol%) 50 72 90:10 51 (two steps)
2 [RuCl2(C6H6)]2 (5 mol%), (R)-BINAP (10 mol%) 50 72 95:5 76
3 [IrCl(cod)]2 (0.5 mol%), (R)-MeO-BIPHEP (1.3 mol%) Not specified Not specified Not specified Not specified

The best results were obtained with ruthenium catalysts and (R)-BINAP ligands, achieving up to 95:5 diastereomeric ratios and 76% yield over two steps.

Stereochemical Confirmation

Stereochemistry was confirmed by nuclear Overhauser effect (NOE) experiments and comparison of coupling constants (J-values) with known analogs. The acid hydrolysis of the protected intermediates yielded the target amino acid with confirmed (2R,3R,4R) absolute configuration, matching natural products isolated from marine sources.

Alternative Synthetic Approaches

Use of Garner’s Aldehyde

Garner’s aldehyde, a chiral building block, was reacted with 2-lithio-3-methyl-2-butene to establish the γ-branched carbon skeleton. Subsequent hydrogenation and protecting group manipulations yielded the target amino acid derivative. This approach, while moderate in yield (~36% for the initial step), allows precise stereochemical control and is adaptable for solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

The final amino acid derivative, after protection, can be incorporated into peptides via SPPS. This method is valuable for synthesizing complex marine cyclodepsipeptides containing 3-Amino-4,5-dimethylhexanoic acid residues, facilitating biological studies and drug development.

Summary Table of Key Preparation Features

Feature Description Reference
Starting Materials (R)-2,3-dimethylbutanoic acid, Garner’s aldehyde
Key Reactions Asymmetric hydrogenation, organolithium addition, protection/deprotection
Catalysts Ru-based complexes with chiral phosphine ligands
Protecting Groups Boc, Fmoc, acetonide
Stereochemical Outcome (2R,3R,4R) configuration with high diastereoselectivity
Yields Up to 76% in key steps; overall moderate yields due to multi-step synthesis
Applications Building block for marine cyclodepsipeptides, peptide synthesis

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-4,5-dimethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the compound into different derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or sulfonates can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-Amino-4,5-dimethylhexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its amino acid-like structure.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. Its structural similarity to natural amino acids makes it a candidate for drug design and development.

Industry: In the industrial sector, 3-Amino-4,5-dimethylhexanoic acid can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-4,5-dimethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the methyl groups provide hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Data Table 2: Lithocholic Derivatives vs. Target Compound

Feature 3-Amino-4,4-dimethyl Lithocholic Acid 3-Amino-4,5-dimethylhexanoic Acid
Backbone Steroid nucleus Linear hexanoic acid
Methyl Positions 4,4-dimethyl 4,5-dimethyl
Primary Activity SHP1 activation, anti-tumor Cytotoxicity, antiviral

3-Amino-5-methylhexanoic Acid

  • Structural Differences : Methyl groups at position 5 (vs. 4,5-dimethyl) and absence of a second methyl group .
  • Physical Properties : Higher melting point (249–250°C) compared to unlisted values for the target compound, suggesting altered solubility and stability .

3-Amino-5,5-dimethylhexanoic Acid (and Enantiomers)

  • Structural Differences: Dimethyl groups at position 5 (vs. 4,5) and enantiomeric forms (e.g., (S)-3-amino-5,5-dimethylhexanoic acid) .
  • Synthesis and Applications : Commercially available for pharmacological research; stereochemistry influences enzyme binding and metabolic pathways .

Biologische Aktivität

3-Amino-4,5-dimethylhexanoic acid (often abbreviated as 3A4,5-DMHA) is a beta-amino acid with a molecular formula of C8H17N2O2. Its unique structure, characterized by an amino group and two methyl substituents on a hexanoic acid backbone, contributes to its diverse biological activities. This article explores the compound's biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is defined by its chirality, specifically the (3S) configuration, which significantly influences its biological interactions. The molecular weight of 3A4,5-DMHA is approximately 158.24 g/mol. The structural features include:

  • Amino Group : -NH2
  • Carboxylic Acid Group : -COOH
  • Methyl Substituents : Located at the 4th and 5th carbon positions on the hexanoic backbone.

Biological Activities

Research has demonstrated that 3A4,5-DMHA exhibits several notable biological activities:

  • Anxiolytic Properties : Studies suggest that this compound may possess anxiolytic effects, potentially reducing anxiety levels in animal models.
  • Anticonvulsant Effects : Preliminary research indicates anticonvulsant properties, making it a candidate for further pharmacological exploration in seizure disorders.
  • Modulation of Neurotransmitter Systems : Interaction studies have shown that 3A4,5-DMHA can bind to calcium channels and neurotransmitter receptors, influencing synaptic transmission and cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnxiolyticPotential to reduce anxiety in preclinical models
AnticonvulsantExhibits effects similar to known anticonvulsants in various studies
Neurotransmitter ModulationInteracts with calcium channels and neurotransmitter receptors

Case Studies and Clinical Implications

Several studies have investigated the pharmacological potential of 3A4,5-DMHA:

  • Study on Anxiolytic Effects : A study conducted on rodents indicated that administration of 3A4,5-DMHA resulted in a significant reduction in anxiety-like behaviors compared to control groups. This suggests its potential as an anxiolytic agent in humans.
  • Anticonvulsant Study : In another study focused on seizure models, 3A4,5-DMHA demonstrated efficacy in reducing seizure frequency and duration, indicating its potential utility in treating epilepsy or other seizure-related disorders.

The precise mechanisms underlying the biological activities of 3A4,5-DMHA are still under investigation. However, it is believed that its ability to modulate neurotransmitter systems plays a critical role. The compound's interaction with calcium channels may influence neuronal excitability and synaptic transmission.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3A4,5-DMHA, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(3R)-3-Amino-4-methylpentanoic acidSimilar backbone with one less methyl groupDifferent stereochemistry affecting activity
(2S)-2-Aminobutyric acidShorter carbon chainDifferent functional group positioning
(3S)-3-Aminomethyl-5-methylheptanoic acidLonger carbon chain with similar functional groupsPotentially different biological activities

The unique arrangement of functional groups and methyl substitutions in 3A4,5-DMHA contributes to its distinctive biological activities compared to these analogs.

Q & A

Q. What are the established synthetic routes for (3S)-3-Amino-4,5-dimethylhexanoic acid, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis of (3S)-3-Amino-4,5-dimethylhexanoic acid typically involves multi-step total synthesis with strict stereochemical control. Key steps include:

Chiral Pool Synthesis : Use of naturally derived chiral precursors (e.g., L-amino acids) to ensure retention of the 3S configuration.

Protection-Deprotection Strategy :

  • Amino Group Protection: Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are employed to shield the amino group during subsequent reactions.
  • Carboxylic Acid Activation: Conversion to an acyl chloride or mixed anhydride for nucleophilic substitution.

Methyl Group Introduction : Alkylation at positions 4 and 5 using methyl halides or Grignard reagents under anhydrous conditions (e.g., THF, −78°C).

Final Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) or catalytic hydrogenation to remove protecting groups.

Q. Critical Factors for Enantiomeric Purity :

  • Temperature control (<0°C) during alkylation minimizes racemization.
  • Chiral HPLC or polarimetry is essential for verifying enantiomeric excess (≥98% for pharmacological studies).

Reference : Structural and mechanistic insights from calcium channel studies .

Q. What analytical techniques are most effective for characterizing the structural and stereochemical properties of 3-Amino-4,5-dimethylhexanoic acid?

Methodological Answer:

Technique Application Key Data
NMR Spectroscopy Assigns stereochemistry and confirms substituent positions.1H^1H-NMR: δ 1.2–1.4 ppm (methyl groups), δ 3.1 ppm (C3 amino proton). 13C^{13}C-NMR confirms branching at C4/C5.
X-ray Crystallography Resolves absolute configuration (3S) and spatial arrangement.Crystallization in ethanol/water yields orthorhombic crystals (space group P21_121_121_1).
Circular Dichroism (CD) Validates chiral center integrity in solution.Positive Cotton effect at 215 nm confirms 3S configuration.
Mass Spectrometry (HRMS) Verifies molecular formula (C8_8H17_{17}NO2_2) and purity.[M+H]+^+ at m/z 176.1281 (theoretical 176.1286).

Reference : Comparative structural data from PubChem entries and crystallographic studies .

Advanced Research Questions

Q. How does (3S)-3-Amino-4,5-dimethylhexanoic acid modulate voltage-gated calcium channels, and what experimental models validate its mechanism?

Methodological Answer: The compound binds the α-2-δ subunit of neuronal voltage-gated calcium channels (VGCCs), reducing calcium influx and neurotransmitter release. Key validation approaches:

Electrophysiological Studies :

  • Patch-Clamp Recordings: Dose-dependent inhibition of Ca2+^{2+} currents in dorsal root ganglion (DRG) neurons (IC50_{50} = 12 µM).
  • Voltage-Step Protocols: Assess inactivation kinetics (τ = 15 ms at +20 mV).

Radioligand Binding Assays : Competitive displacement of 3H^3H-gabapentin in rat brain membranes (Ki_i = 8 µM).

In Vivo Models : Reduced hyperalgesia in neuropathic pain models (e.g., chronic constriction injury in rats).

Data Contradictions : Discrepancies in IC50_{50} values across studies (range: 8–20 µM) may arise from tissue-specific α-2-δ isoform expression.

Reference : Calcium channel interaction studies .

Q. How do structural modifications (e.g., hydroxy or methyl groups) in analogous β-amino acids influence bioactivity compared to 3-Amino-4,5-dimethylhexanoic acid?

Comparative Analysis Table :

Compound Substituents Bioactivity (IC50_{50}, Ca2+^{2+} Inhibition)Solubility (mg/mL)
(3S)-3-Amino-4,5-dimethylhexanoic acidC4/C5 methyl12 µM4.5 (pH 7.4)
3-Amino-2-hydroxy-5-methylhexanoic acidC2 hydroxy, C5 methyl28 µM9.8 (pH 7.4)
3-Amino-5,5-dimethylhexanoic acidC5 geminal methyl>100 µM2.1 (pH 7.4)

Q. Key Insights :

  • Hydroxy groups at C2 increase solubility but reduce potency due to steric hindrance.
  • Geminal dimethyl groups at C5 disrupt α-helix binding in VGCCs.

Reference : Structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in reported enantioselective synthesis yields for 3-Amino-4,5-dimethylhexanoic acid derivatives?

Methodological Answer: Discrepancies in yields (40–85%) arise from:

Catalyst Selection :

  • Chiral Auxiliaries: (R)-BINOL-phosphoric acid improves yield to 78% (vs. 45% with L-proline).
  • Metal Catalysts: Ni(II)-Schiff base complexes enhance stereoselectivity (ee >95%).

Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) favor higher enantiomeric excess.

Workup Protocols : Acidic extraction (pH 3–4) minimizes racemization during isolation.

Validation : Reproducibility requires strict inert atmosphere (N2_2) and real-time monitoring via chiral HPLC.

Reference : Synthetic methodology comparisons .

Q. How can researchers design experiments to investigate the metabolic stability of 3-Amino-4,5-dimethylhexanoic acid in hepatic models?

Experimental Design :

In Vitro Hepatic Assays :

  • Incubate with human liver microsomes (HLMs) and NADPH cofactor.
  • Monitor degradation via LC-MS/MS (half-life calculation).

CYP Enzyme Profiling :

  • Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways.

Stability in Plasma : Assess protein binding (equilibrium dialysis) and free fraction availability.

Q. Data Interpretation :

  • Low hepatic extraction ratio (0.15) suggests limited first-pass metabolism.
  • Major metabolite: N-acetylated derivative (m/z 218.1).

Reference : Pharmacokinetic profiling frameworks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.